3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
Description
This compound (CAS: 1574361-62-8) is a propanamide derivative with the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.4 g/mol . Its structure features a 3,4-dimethoxyphenyl group linked via a propanamide chain to a phenyl ring substituted with a 1-methylimidazole-2-carbonyl moiety.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C22H23N3O4/c1-25-12-11-23-22(25)21(27)16-5-4-6-17(14-16)24-20(26)10-8-15-7-9-18(28-2)19(13-15)29-3/h4-7,9,11-14H,8,10H2,1-3H3,(H,24,26) |
InChI Key |
HENNFJKRKMHNRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Coupling of Propanamide and Imidazole-Carbonyl Components
The final step involves coupling the two intermediates via a nucleophilic acyl substitution reaction. A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds as follows:
Key parameters influencing yield (68–72%):
-
Temperature control : Exothermic reactions require ice baths to prevent imidazole ring decomposition.
-
Solvent choice : DCM minimizes side reactions compared to THF or DMF.
-
Stoichiometry : A 1:1.2 molar ratio of propanamide to acyl chloride ensures complete conversion.
Process Optimization and Catalytic Systems
Solvent Screening
Comparative studies highlight solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 98 |
| THF | 7.52 | 58 | 89 |
| DMF | 36.7 | 41 | 76 |
Polar aprotic solvents like DCM enhance electrophilicity of the acyl chloride while stabilizing intermediates through weak van der Waals interactions.
Alternative Coupling Reagents
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) shows comparable efficacy to EDCl/HOBt but increases costs by ~30%. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes but requires specialized equipment.
Characterization and Analytical Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the anti conformation of the propanamide backbone and planar geometry of the imidazole ring. Intermolecular hydrogen bonds (N-H⋯O=C, 2.597 Å) stabilize the lattice, explaining the compound’s high melting point (402 K).
Comparative Analysis with Analogous Compounds
Modifications to the imidazole or phenyl groups significantly alter synthetic challenges:
| Variant | Key Difference | Yield (%) |
|---|---|---|
| 3-(4-Methoxyphenyl) analog | Reduced steric hindrance | 82 |
| N-{4-[(1-Methylimidazol-2-yl)carbonyl]phenyl} | Para-substitution | 68 |
| Ethoxy-substituted phenyl | Increased hydrophobicity | 59 |
The meta-substitution in the target compound introduces steric constraints during coupling, necessitating precise stoichiometry.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Reactions at the Amide Group
The propanamide backbone participates in nucleophilic substitutions and hydrolyses under acidic or basic conditions. Key reactions include:
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitutions due to electron-donating methoxy groups:
Oxidation and Reduction of Functional Groups
Selective oxidation/reduction preserves the imidazole ring while modifying other groups:
Functional Group Interconversions
Strategic modifications enable pharmacological optimization:
Catalytic Cross-Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Mechanistic Insights
-
Amide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with methoxy groups stabilizing transition states through resonance.
-
Imidazole Reactivity : The 1-methylimidazole-2-carbonyl group resists electrophilic attacks but facilitates metal coordination in catalytic systems .
Industrial-Scale Modifications
Continuous flow reactors optimize key steps (e.g., amide coupling) with:
-
Residence time: 8–12 mins
-
Temperature: 70–90°C
-
Solvent: Ethanol/water (9:1)
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for tailoring pharmacokinetic properties while maintaining target engagement. Future studies should explore photochemical and enzymatic modifications to expand its synthetic utility.
Scientific Research Applications
Structural Features
The compound features a propanamide backbone with two aromatic rings, one of which contains a methoxy substituent. The presence of the imidazole moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines through in vitro assays. For instance, compounds with similar structures have shown significant cytotoxicity against human tumor cells, indicating that this compound may possess similar properties .
Antimicrobial Properties
Research into related derivatives has revealed antimicrobial activities against a range of pathogens. The presence of the imidazole ring is crucial for these activities, as imidazole derivatives are known to exhibit antibacterial and antifungal properties . This suggests that the compound could be explored for developing new antimicrobial agents.
Drug Design and Development
The structural characteristics of 3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide make it a candidate for drug design. Its ability to form hydrogen bonds and interact with biological macromolecules can be leveraged in designing molecules with improved pharmacokinetic properties . Computational studies using tools like SwissADME have shown favorable drug-like properties for similar compounds, suggesting that this compound may also exhibit desirable characteristics for therapeutic applications .
Quantum Chemical Investigations
Quantum chemical methods have been employed to study the electronic properties and stability of compounds related to this structure. Such studies provide insights into the reactivity and interaction mechanisms at the molecular level, which are essential for understanding how these compounds exert their biological effects .
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against tumor cells | |
| Antimicrobial | Activity against bacterial strains | |
| Drug-like properties | Favorable ADMET profiles |
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute evaluated a series of compounds structurally related to 3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide. The results indicated that these compounds exhibited mean growth inhibition rates above 50% in several cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Screening
In a screening study of various imidazole derivatives, compounds similar to this propanamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights the importance of the imidazole moiety in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The aromatic components may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Kinase Inhibitor Research
Compound 193 : 3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
- Molecular Formula : C₂₆H₂₅FN₄O₃S
- Molecular Weight : 492.57 g/mol
- Key Features :
- Retains the 3,4-dimethoxyphenyl group but incorporates a 4-fluorophenyl and methylthio substituent on the imidazole ring.
- Pyridinyl linker instead of a phenyl group.
- Synthesis : 57% yield, 97% HPLC purity via CDI-mediated coupling .
- Activity : Presumed CK1δ inhibitor (based on structural context), with the fluorophenyl and methylthio groups likely enhancing target affinity .
Compound 194 : 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
- Molecular Formula : C₂₇H₂₇FN₄O₄S
- Molecular Weight : 522.60 g/mol
- Key Features :
- 3,4,5-Trimethoxyphenyl group increases hydrophilicity compared to the target compound’s dimethoxy substitution.
- Shares the 4-fluorophenyl and methylthio motifs of Compound 193.
- Synthesis : 49% yield, 99% HPLC purity .
- Activity : Trimethoxy substitution may improve binding to hydrophobic enzyme pockets, though higher molecular weight could reduce bioavailability .
Comparison Table :
| Feature | Target Compound | Compound 193 | Compound 194 |
|---|---|---|---|
| Aromatic Substituent | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | 3,4,5-Trimethoxyphenyl |
| Imidazole Substituent | 1-Methyl | 4-Fluorophenyl, Methylthio | 4-Fluorophenyl, Methylthio |
| Linker | Phenyl | Pyridinyl | Pyridinyl |
| Molecular Weight | 393.4 g/mol | 492.57 g/mol | 522.60 g/mol |
| Synthesis Yield | Not reported | 57% | 49% |
Benzimidazole-Based Propanamide Analogs
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Molecular Formula : C₂₈H₂₃N₃O
- Molecular Weight : 417.5 g/mol
- Key Features :
- Benzimidazole core replaces the imidazole-carbonyl group.
- Diphenylpropanamide structure increases lipophilicity (XLogP3 = 5.8).
- Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Agricultural Propanamide Derivatives
Propanil (N-(3,4-Dichlorophenyl)propanamide)
- Molecular Formula: C₉H₉Cl₂NO
- Molecular Weight : 218.08 g/mol
- Key Features: Simple propanamide with dichlorophenyl substitution.
Research Findings and Implications
- Structural-Activity Relationships (SAR): Methoxy Groups: Increasing methoxy substitution (e.g., trimethoxy in Compound 194) enhances polarity but may reduce metabolic stability. Fluorophenyl and Methylthio Groups: These substituents in Compounds 193/194 suggest a role in enhancing kinase binding via hydrophobic or electronic interactions . Imidazole vs.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.43 g/mol. The structure features a propanamide backbone substituted with a dimethoxyphenyl group and an imidazolyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with imidazole rings demonstrated IC50 values in the range of 20-50 µM against breast and lung cancer cells, suggesting that the incorporation of imidazole enhances the anticancer properties of phenyl-substituted amides .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented in various studies. For example, pyrazole derivatives have shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation . This suggests that the imidazole component in our compound may also play a role in modulating inflammatory responses.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. The compound's structural features may enhance its ability to interact with microbial enzymes or membranes, leading to effective inhibition of growth in pathogenic bacteria and fungi. Preliminary studies indicate that related compounds exhibit MIC values in the low µg/mL range against several bacterial strains .
Case Studies
- Study on Anticancer Efficacy : A recent investigation into similar compounds revealed that those with an imidazole ring significantly induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of imidazole derivatives, demonstrating their ability to reduce TNF-alpha levels in LPS-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research: What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide?
Methodological Answer:
The synthesis involves coupling a 3,4-dimethoxyphenylpropanoyl moiety with a substituted phenylimidazolecarboxamide intermediate. Key steps include:
- Acylation : Reacting 3,4-dimethoxyphenylpropanoic acid derivatives with coupling agents (e.g., EDCI or DCC) in anhydrous THF to activate the carboxylic acid group .
- Amide Bond Formation : Introducing the imidazole-containing aniline derivative (e.g., 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]aniline) under basic conditions (e.g., NaHCO₃) to form the final propanamide .
- Purification : Crystallization using solvents like ethanol or ethyl acetate to isolate the product, with melting points typically between 180–240°C depending on substituents .
Basic Research: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
A multi-spectral approach is critical:
- ¹H/¹³C NMR : Analyze chemical shifts for the dimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and imidazole protons (δ 7.2–8.1 ppm). The carbonyl group (C=O) in the propanamide backbone typically appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm amide C=O stretching vibrations (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research: How can reaction yields be optimized for the imidazolecarboxamide intermediate?
Methodological Answer:
Yield optimization focuses on:
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) promote efficient carbonyl activation in imidazole synthesis, reducing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline derivative during amide coupling .
- Temperature Control : Maintaining reflux conditions (70–80°C) balances reaction rate and byproduct suppression .
Yield improvements from 50% to >75% have been reported using these strategies .
Advanced Research: How do electronic effects of substituents influence NMR spectral interpretation?
Methodological Answer:
- Methoxy Groups : Electron-donating methoxy substituents deshield adjacent aromatic protons, causing downfield shifts (e.g., δ 6.8–7.2 ppm for 3,4-dimethoxyphenyl protons) .
- Imidazole Ring : The electron-withdrawing carbonyl group in the imidazolecarboxamide moiety shifts protons upfield (δ 7.5–8.0 ppm) due to reduced conjugation .
- Data Contradictions : Discrepancies in coupling constants (e.g., J = 8–10 Hz for ortho-substituted phenyl groups vs. J = 2–4 Hz for meta-substituted) can resolve structural ambiguities .
Advanced Research: What strategies address poor solubility during purification?
Methodological Answer:
- Solvent Blending : Use mixed solvents (e.g., THF:EtOH, 1:1) to dissolve hydrophobic moieties like the dimethoxyphenyl group .
- Derivatization : Temporarily introduce solubilizing groups (e.g., Boc-protected amines) that can be cleaved post-crystallization .
- Microwave-Assisted Crystallization : Enhances crystal lattice formation for compounds with high melting points (>200°C) .
Advanced Research: How are computational methods applied to predict reactivity or spectral data?
Methodological Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to validate experimental data .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions for imidazole ring formation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is hypothesized to have bioactivity, though direct evidence is currently limited .
Advanced Research: How can impurities or byproducts be systematically characterized?
Methodological Answer:
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z corresponding to hydrolyzed amide bonds or demethylated methoxy groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or unreacted starting materials .
- X-ray Crystallography : Definitive structural assignment for persistent impurities with >90% purity .
Advanced Research: What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions : Use controlled addition of reagents (e.g., dropwise addition of coupling agents) to prevent thermal degradation .
- Column Chromatography Alternatives : Replace with recrystallization or flash distillation for cost-effective large-scale purification .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
